3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the preparation of 5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazole. This involves the cyclization of appropriate precursors under controlled conditions.
Step 2: Methylation of the triazole intermediate to form the triazol-3-yl)methyl intermediate.
Step 3: The intermediate then undergoes a condensation reaction with 2-aminobenzothiazole, forming 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory procedures to handle larger quantities of reagents and intermediates. This requires precise control of reaction conditions to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the sec-butylthio group.
Reduction: Reduction of specific functional groups, such as the methoxyphenyl group, can be achieved under appropriate conditions.
Substitution: The compound's aromatic rings allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation Products: Depending on the reaction conditions, oxidation can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield different alcohols or hydrocarbons.
Substitution Products: Various substituted derivatives of the parent compound.
Scientific Research Applications
3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has found several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Researchers explore its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Mechanism of Action
The mechanism by which 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects depends on the context of its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. Molecular targets and pathways involved can include inhibition of microbial growth or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Comparing 3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one with other compounds:
Similar Compounds: Triazole derivatives, benzo[d]thiazole derivatives.
Unique Characteristics: The combination of sec-butylthio and methoxyphenyl groups attached to a triazole ring, along with the benzo[d]thiazol-2(3H)-one structure, provides distinct chemical properties.
In sum, this compound is a versatile compound with significant potential for various scientific research and industrial applications, owing to its unique chemical structure and reactivity.
Biological Activity
3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that belongs to the class of triazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this particular compound through various studies and findings.
Chemical Structure and Properties
The compound's structure includes a triazole ring and a benzo[d]thiazole moiety, which are known for their biological significance. The presence of the sec-butylthio group enhances its lipophilicity and potential interactions with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H24N4OS |
Molecular Weight | 396.51 g/mol |
InChI Key | FWMYWRQTDTUNIR-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : Triazole derivatives often inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
A study on triazole derivatives demonstrated significant antimicrobial properties against various bacterial strains. The compound exhibited:
- Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
For instance, related compounds in the same class have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been investigated through assays like DPPH and ABTS. The findings indicate that:
- Compounds with similar structures demonstrated IC50 values comparable to standard antioxidants such as ascorbic acid.
- This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
Recent studies have highlighted the anticancer effects of triazole derivatives:
- In vitro studies showed that compounds inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanistic studies indicated that these compounds could induce apoptosis through the activation of caspases .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, the compound was evaluated for its antibacterial activity. It showed significant inhibition against Candida albicans with an MIC value of 1 µg/mL. Molecular docking studies confirmed strong binding affinities to bacterial enzyme targets, supporting its therapeutic potential .
Case Study 2: Antioxidant Properties
A series of alkyl thio-triazole compounds were synthesized and tested for antioxidant activity. Among them, one derivative exhibited an IC50 value of 0.397 µM in ABTS assays, indicating robust antioxidant capabilities . This positions triazole derivatives as promising candidates for further development in antioxidant therapies.
Properties
IUPAC Name |
3-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-4-14(2)28-20-23-22-19(25(20)15-9-11-16(27-3)12-10-15)13-24-17-7-5-6-8-18(17)29-21(24)26/h5-12,14H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJCVAHEGUJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.